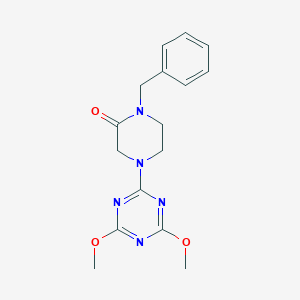

![molecular formula C13H21N5O4S B6438728 N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2549031-87-8](/img/structure/B6438728.png)

N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

DMTMM is synthesized from 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride . The synthetic route involves the reaction of this compound with amines or carboxylic acids, leading to amide formation. The use of DMTMM simplifies amide coupling reactions, making it a valuable tool in peptide synthesis and other organic transformations .

Molecular Structure Analysis

The molecular formula of DMTMM is C10H17ClN4O3 , with a molecular weight of 276.72 g/mol . Its structure comprises a cyclopropanesulfonamide core linked to a 4,6-dimethoxy-1,3,5-triazine moiety. The chlorine atom in the structure is part of the chloride salt form .

Chemical Reactions Analysis

DMTMM acts as a powerful coupling reagent for amide bond formation. It facilitates the condensation of carboxylic acids with amines, leading to peptide bond synthesis. The triazine ring in DMTMM plays a crucial role in activating carboxylic acids, enhancing their reactivity. This reagent is widely used in peptide chemistry and other related fields .

Physical and Chemical Properties Analysis

Wirkmechanismus

Target of Action

The primary target of N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is carboxylic acids . This compound is commonly used for the activation of carboxylic acids, particularly for amide synthesis .

Mode of Action

The compound interacts with its targets through a process known as amide coupling , which is one of the most common reactions in organic chemistry . The mechanism of this coupling is similar to other common amide coupling reactions involving activated carboxylic acids .

Biochemical Pathways

The compound affects the biochemical pathway of amide synthesis . The carboxylic acid first reacts with the compound to form an active ester, releasing a molecule of N-methylmorpholinium (NMM) . This resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Pharmacokinetics

It’s known that the by-product of the reaction with this compound is highly water soluble and can be easily removed from the main reaction product .

Result of Action

The result of the compound’s action is the formation of carboxylic acid derivatives , such as amides, esters, and anhydrides . The synthesis of each carboxylic derivative is similar, relying on the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule .

Biochemische Analyse

Biochemical Properties

N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide plays a significant role in biochemical reactions, particularly in the activation of carboxylic acids for amide synthesis. It interacts with various enzymes and proteins, facilitating the formation of amide bonds. The compound acts as a condensing agent, promoting the nucleophilic attack of amines on activated carboxylic acids. This interaction is crucial for the synthesis of peptides and other amide-containing biomolecules .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of enzymes involved in these pathways, leading to changes in cellular function. The compound’s impact on gene expression can result in altered protein synthesis, affecting cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with carboxylic acids to form active esters. These esters are highly reactive and can undergo nucleophilic attack by amines, alcohols, or other nucleophiles. The compound releases a molecule of 4,6-dimethoxy-1,3,5-triazin-2-ol during this process, facilitating the formation of the desired carboxylic derivative .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods. Long-term exposure to the compound can lead to cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, indicating a dosage-dependent response .

Metabolic Pathways

This compound is involved in metabolic pathways that include the activation of carboxylic acids and the formation of amides. The compound interacts with enzymes such as carboxylases and amide synthases, influencing metabolic flux and metabolite levels. These interactions are essential for the synthesis of various biomolecules and the regulation of metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, influencing its overall impact on cellular processes .

Subcellular Localization

The subcellular localization of this compound is directed by targeting signals and post-translational modifications. These mechanisms ensure that the compound reaches specific compartments or organelles where it exerts its effects. The localization of the compound can influence its activity, stability, and interactions with other biomolecules .

Eigenschaften

IUPAC Name |

N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O4S/c1-21-12-14-11(15-13(16-12)22-2)18-7-5-9(6-8-18)17-23(19,20)10-3-4-10/h9-10,17H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUEURUBDISGYHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCC(CC2)NS(=O)(=O)C3CC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N,4-trimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6438647.png)

![4-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438652.png)

![2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438662.png)

![2-{[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B6438694.png)

![3-fluoro-4-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B6438698.png)

![1-({1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole](/img/structure/B6438701.png)

![N-ethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6438705.png)

![1-({1-[(2-bromophenyl)methyl]azetidin-3-yl}methyl)-4-chloro-1H-pyrazole](/img/structure/B6438711.png)

![2-{[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B6438718.png)

![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}oxy)-5-methoxypyrimidine](/img/structure/B6438735.png)

![4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine-2-carboxamide](/img/structure/B6438737.png)

![N-{1-[(3-bromophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B6438749.png)

![2-cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B6438750.png)